molecular formula C11H9ClN2O2S B1491914 Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate CAS No. 2098092-26-1

Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate

Cat. No. B1491914
CAS RN: 2098092-26-1
M. Wt: 268.72 g/mol
InChI Key: HCYHFJUOOLHHEM-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate is a derivative of pyridazine, which is a heterocyclic compound containing nitrogen . It is a part of the imidazo[1,2-b]pyridazine derivatives, which are known for their good biological activity and have been widely studied in drug molecules . These compounds show diverse biological activities and pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of spectroscopic techniques . The structure of the synthesized compounds is novel compared to the previous imidazoles and pyrazines . The structure of the target compound was characterized by 1H NMR, 13C NMR, FTIR, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported in various studies . More reports have been made on the synthesis methods of imidazo[1,2-b]pyridazine compounds due to the rapid development of organic synthesis technology .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry Applications

Synthesis of Heterocycles

Research has demonstrated the utility of related thiophene-containing compounds in the synthesis of diverse heterocyclic structures, which are crucial scaffolds in medicinal chemistry. For instance, studies have explored the synthesis of pyran, pyridine, and pyridazine derivatives starting from thiophene carboxylates, highlighting the versatility of these compounds in generating pharmacologically relevant structures (Mohareb et al., 2004). Similarly, other research has focused on generating novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which shows the potential for developing compounds with anticancer activity (Abdel-Motaal et al., 2020).

Anticancer and Antimicrobial Activities

The synthesis of novel heterocycles from thiophene derivatives has been linked to the production of compounds with significant anticancer and antimicrobial activities. This includes the generation of pyrimidine and thiazole moieties with potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020) and the development of new compounds displaying high antimicrobial efficacy (Azab et al., 2013).

Agricultural Chemistry Applications

Herbicidal Activities

Certain thiophene-pyridazine derivatives have been synthesized and evaluated for their herbicidal activities, indicating their potential as commercial bleaching herbicides. This research demonstrates the compound's utility in inhibiting chlorophyll synthesis in plants, offering a new avenue for the development of agricultural chemicals (Xu et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and pharmacological properties . Given the wide variety of imidazo[1,2-b]pyridazine derivatives, there is potential for accurately designing and successfully synthesizing more novel compounds .

properties

IUPAC Name

ethyl 3-chloro-6-thiophen-2-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)7-6-8(13-14-10(7)12)9-4-3-5-17-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYHFJUOOLHHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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